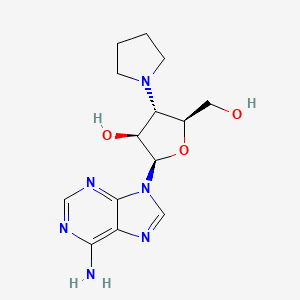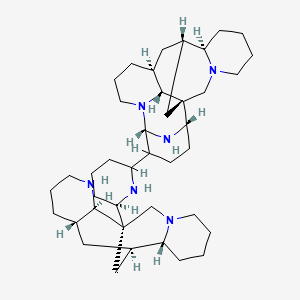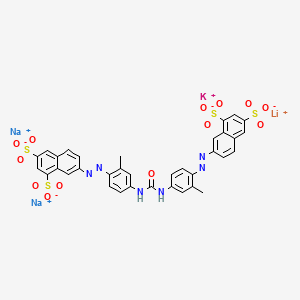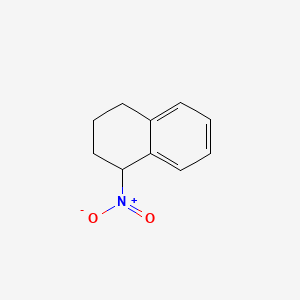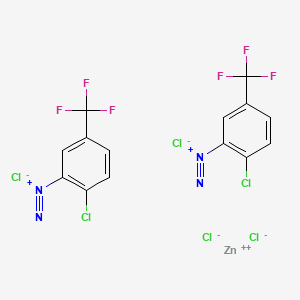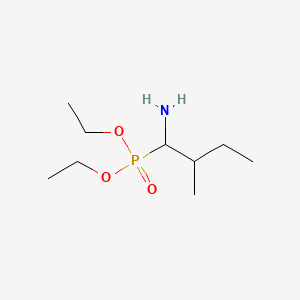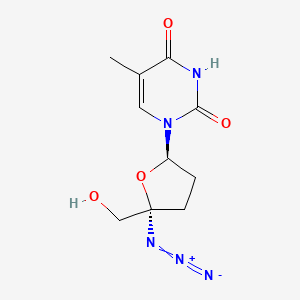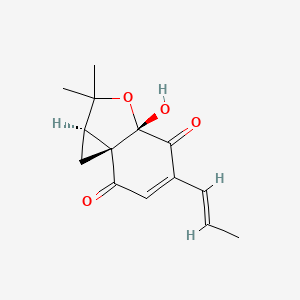
(1'E)-Dechloromycorrhizin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’E)-Dechloromycorrhizin A is a chemical compound known for its unique properties and potential applications in various fields. It is a derivative of mycorrhizin, a compound originally isolated from soil fungi. The dechlorinated form, (1’E)-Dechloromycorrhizin A, has been studied for its potential biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’E)-Dechloromycorrhizin A typically involves several steps, starting from readily available precursors. The synthetic route often includes:
Formation of the core structure: This involves the construction of the basic molecular framework through a series of organic reactions such as aldol condensation, Michael addition, or cyclization reactions.
Functional group modifications: Introduction of specific functional groups to the core structure to achieve the desired chemical properties. This may involve reactions like halogenation, dehalogenation, or hydroxylation.
Purification: The final product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain (1’E)-Dechloromycorrhizin A in high purity.
Industrial Production Methods
Industrial production of (1’E)-Dechloromycorrhizin A may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes:
Batch processing: Large quantities of reactants are processed in batches, with careful control of reaction parameters such as temperature, pressure, and pH.
Continuous flow synthesis: A more advanced method where reactants are continuously fed into a reactor, and products are continuously removed. This method can improve efficiency and scalability.
化学反応の分析
Types of Reactions
(1’E)-Dechloromycorrhizin A can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (1’E)-Dechloromycorrhizin A involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Mycorrhizin: The parent compound from which (1’E)-Dechloromycorrhizin A is derived.
Chloromycorrhizin: A chlorinated derivative with different chemical properties.
Dechloromycorrhizin B: Another dechlorinated derivative with similar but distinct properties.
Uniqueness
(1’E)-Dechloromycorrhizin A is unique due to its specific chemical structure and the absence of chlorine, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
81407-76-3 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC名 |
(1aR,3aS,7aS)-3a-hydroxy-2,2-dimethyl-5-[(E)-prop-1-enyl]-1,1a-dihydrocyclopropa[c][1]benzofuran-4,7-dione |
InChI |
InChI=1S/C14H16O4/c1-4-5-8-6-10(15)13-7-9(13)12(2,3)18-14(13,17)11(8)16/h4-6,9,17H,7H2,1-3H3/b5-4+/t9-,13-,14+/m0/s1 |
InChIキー |
PIKQVDHHJWKTME-RLFNYLBTSA-N |
異性体SMILES |
C/C=C/C1=CC(=O)[C@]23C[C@H]2C(O[C@@]3(C1=O)O)(C)C |
正規SMILES |
CC=CC1=CC(=O)C23CC2C(OC3(C1=O)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




